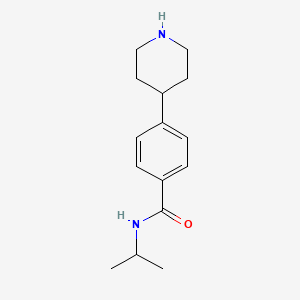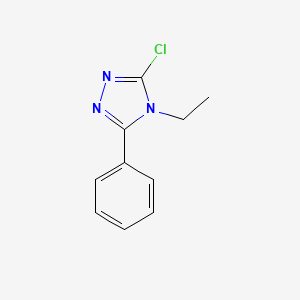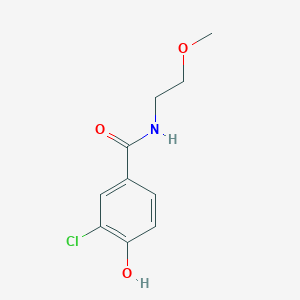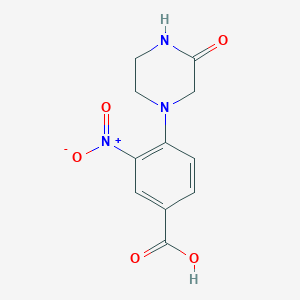
2-(3-methoxypropyl)-2,3-dihydro-1H-isoindol-4-amine
Vue d'ensemble
Description
2-(3-methoxypropyl)-2,3-dihydro-1H-isoindol-4-amine, also known as UMI-77, is a small molecule inhibitor that is widely used in scientific research to study the biological and physiological effects of inhibiting the MDM2-p53 protein-protein interaction. This interaction is critical for the regulation of the p53 tumor suppressor protein, which plays a key role in preventing the development of cancer. In
Applications De Recherche Scientifique
Novel Condensation Reactions
- Three-Component Condensation : A novel class of isoindolinones was formed through a three-component condensation of 2-carboxybenzaldehyde with primary amines and cyanide, involving similar structures to 2-(3-methoxypropyl)-2,3-dihydro-1H-isoindol-4-amine (Opatz & Ferenc, 2004).
Synthesis Methods
- Efficient Synthesis : An efficient synthesis method for N-substituted 2,3-dihydro-1H-isoindoles was developed, which might relate to the synthesis of 2-(3-methoxypropyl)-2,3-dihydro-1H-isoindol-4-amine (Subbarayappa & Patoliya, 2009).
- Reductive Amination : The reductive amination of phthalaldehyde by tetracarbonylhydridoferrate produced 2-substituted isoindoles and isoindolines, relevant to the synthesis of related compounds (Watanabe et al., 1979).
Biocatalysis and Medicinal Applications
- Biocatalytic Synthesis : A high-productivity biocatalytic process was developed for (S)-methoxyisopropylamine, an amine related to 2-(3-methoxypropyl)-2,3-dihydro-1H-isoindol-4-amine, applicable in agrochemical manufacturing (Matcham et al., 1999).
- Serotonin Receptor and Phosphodiesterase Inhibition : Isoindole-1,3-dione derivatives, closely related to the compound of interest, were studied as potential antipsychotics due to their affinity for serotonin receptors and phosphodiesterase 10A inhibition (Czopek et al., 2020).
Reaction Engineering
- Catalytic Amination : The study of amination of 1-methoxy-2-propanol over silica-supported nickel provided insights into the synthesis of related amines (Bassili & Baiker, 1990).
Propriétés
IUPAC Name |
2-(3-methoxypropyl)-1,3-dihydroisoindol-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O/c1-15-7-3-6-14-8-10-4-2-5-12(13)11(10)9-14/h2,4-5H,3,6-9,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRNIBWDVMUVKOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCN1CC2=C(C1)C(=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-methoxypropyl)-2,3-dihydro-1H-isoindol-4-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-(4-Nitrophenyl)pyrrolo[1,2-a]pyrazin-8-ol](/img/structure/B1416942.png)

![N'-[(1E)-(4-hydroxy-3-methoxyphenyl)methylidene]piperidine-3-carbohydrazide](/img/structure/B1416944.png)
![8-Isopropyl-2-(methylsulfonyl)pyrazolo[1,5-a][1,3,5]triazin-4-ol](/img/structure/B1416946.png)

![sodium 2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylate](/img/structure/B1416950.png)
![Sodium 7-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B1416952.png)





![5-chloro-6-[(1-methyl-1H-imidazol-2-yl)sulfanyl]pyridine-3-carboxylic acid](/img/structure/B1416962.png)
